molecular formula C9H16F3N B1481995 2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine CAS No. 2097962-88-2

2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine

Cat. No. B1481995
M. Wt: 195.23 g/mol
InChI Key: BLGIBTLPRBLYBV-UHFFFAOYSA-N
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Description

2-Cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine, also known as CTM, is a novel compound with the molecular formula C9H16F3N and a molecular weight of 195.23 g/mol1. It has gained significant attention in the scientific community due to its potential applications1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine. However, it’s available for purchase from various chemical suppliers12.



Molecular Structure Analysis

The molecular structure of 2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine consists of a cyclobutyl group attached to a trifluoromethyl group and a methylamine group on a butane backbone1.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine are not readily available. However, given its molecular structure, we can infer that it is likely to be a solid at room temperature and may have properties typical of other organic amines.


Scientific Research Applications

Metabolic Pathways

2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine is likely involved in complex metabolic pathways, similar to other compounds with cyclobutyl and trifluoroethyl groups. For instance, the N-demethylation of tertiary amines, a process relevant for various compounds including those with structural similarities to 2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine, has been studied. This process is significant in drug metabolism, as it influences the pharmacokinetics and pharmacodynamics of therapeutic agents. The enzymatic N-demethylation of tertiary amines by rodent liver homogenates indicates the presence of a kinetic primary isotope effect, suggesting that the cleavage of the C-H bond of the N-methyl group is a rate-limiting step in this metabolic process (Abdel-Monem, 1975).

Potential Therapeutic Applications

Compounds with structural similarities to 2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine have been explored for their therapeutic potential. For example, anticonvulsant activities of 4-aminobenzamides, which could share mechanistic pathways with 2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine, have been investigated. These studies suggest that modifications of the amine group can significantly impact the biological activity, indicating potential areas of research for 2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine in neurological disorders (Clark et al., 1984).

Drug Metabolism and Pharmacokinetics

The metabolism of structurally complex amines is critical for understanding their pharmacokinetics and potential therapeutic applications. The metabolism of 1-aminocyclopentane-1-carboxylic acid in normal and neoplastic tissues, for example, provides insights into the distribution, excretion, and chemical stability of cyclopentane-containing amines. Such studies highlight the importance of metabolic stability and bioavailability in the therapeutic efficacy of compounds related to 2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine (Sterling et al., 1962).

Imaging and Diagnostic Applications

The synthesis and evaluation of radiolabeled compounds for imaging, such as syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), offer insights into potential diagnostic applications of 2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine. These compounds, used as PET ligands for tumor detection, demonstrate the utility of fluorinated and cyclobutyl-containing amines in medical imaging, suggesting a research avenue for 2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine in oncology and neurology (Martarello et al., 2002).

Safety And Hazards

The safety and hazards associated with 2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine are not readily available. As with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future directions of research on 2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine are not clear at this time. However, given its unique structure and potential applications, it may be of interest in various fields of research and industry1.


properties

IUPAC Name

2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N/c1-13-6-8(5-9(10,11)12)7-3-2-4-7/h7-8,13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGIBTLPRBLYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CC(F)(F)F)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclobutyl-4,4,4-trifluoro-N-methylbutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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